1-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine
Description
1-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[1,5-a]pyrimidine core with various substituents, makes it an interesting subject for scientific research.
Properties
IUPAC Name |
2-methyl-3-phenyl-7-piperidin-1-yl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4/c1-15(2)18-14-19(24-12-8-5-9-13-24)25-21(22-18)20(16(3)23-25)17-10-6-4-7-11-17/h4,6-7,10-11,14-15H,5,8-9,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANKBHNJXNIMBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine typically involves multi-step organic reactions One common method includes the cyclization of appropriate hydrazine derivatives with β-diketones to form the pyrazole ring, followed by the condensation with suitable aldehydes or ketones to construct the pyrimidine ring
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow techniques to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents on the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar core structures but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Compounds with additional triazole rings, offering different biological activities.
Uniqueness: 1-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a pyrazolo[1,5-a]pyrimidine core with a piperidine moiety makes it a versatile compound for various applications.
Biological Activity
1-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine, a compound belonging to the pyrazolo[1,5-a]pyrimidine class, has garnered attention for its diverse biological activities, particularly in oncology and infectious diseases. This article provides an overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound's chemical structure is defined by the following properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H26N4 |
| Molecular Weight | 338.45 g/mol |
The biological activity of this compound is primarily attributed to its role as a cyclin-dependent kinase 2 (CDK2) inhibitor . CDK2 plays a crucial role in regulating the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound has demonstrated antimycobacterial activity , particularly against Mycobacterium tuberculosis, by inhibiting mycobacterial ATP synthase.
Anticancer Activity
Research indicates significant anticancer potential for pyrazolo[1,5-a]pyrimidine derivatives:
In Vitro Studies
In vitro studies have shown that derivatives of this compound exhibit IC50 values ranging from 0.31 to 0.71 µM against various cancer cell lines, indicating potent anticancer activity that surpasses standard treatments like erlotinib .
Mechanistic Insights
The mechanism of action involves:
- G1 Phase Arrest : Inhibiting CDK2 leads to G1 phase arrest in cancer cells, preventing further cell division.
- Induction of Apoptosis : The disruption of normal cell cycle progression promotes programmed cell death .
Antimycobacterial Activity
The compound's efficacy against Mycobacterium tuberculosis has been highlighted in studies where it inhibited mycobacterial ATP synthase. This inhibition is crucial for the survival and replication of the bacteria, making it a potential candidate for tuberculosis treatment .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its analogs:
Study 1: Anticancer Efficacy
A study focused on the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine compounds found that specific derivatives significantly inhibited cancer cell proliferation through selective targeting of kinases involved in tumor growth .
Study 2: Kinase Selectivity Profile
Research evaluating the kinase selectivity profile of related compounds revealed that certain derivatives exhibited over 95% inhibition of CDK2 at low concentrations (1 µM), demonstrating their potential as selective anticancer agents .
Table: Kinase Inhibition Data
| Compound | Target Kinase | % Inhibition at 1 µM |
|---|---|---|
| Compound A | CDK2 | >95% |
| Compound B | Pim-1 | >98% |
| Compound C | Flt-3 | 95% |
Q & A
Q. What experimental approaches validate the proposed mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic Studies : Measure Km and Vmax shifts (e.g., Lineweaver-Burk plots).
- Mutagenesis : Engineer active-site residues (e.g., Ser/Thr→Ala mutants) to assess binding.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
